N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that features both indole and quinazoline moieties. Indole derivatives are known for their diverse biological activities, while quinazoline derivatives are often used in medicinal chemistry for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazoline moiety can inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar indole-based structure but with different substituents.
Indole-3-acetic acid: A simpler indole derivative with plant hormone activity.
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its combination of indole and quinazoline moieties, which confer a wide range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H19ClN4O2 |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19ClN4O2/c22-17-5-3-7-19-15(17)8-11-25(19)13-10-23-20(27)9-12-26-14-24-18-6-2-1-4-16(18)21(26)28/h1-8,11,14H,9-10,12-13H2,(H,23,27) |
InChI Key |
KBWJCJMZEABBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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